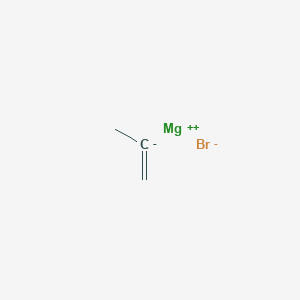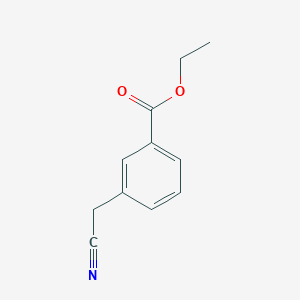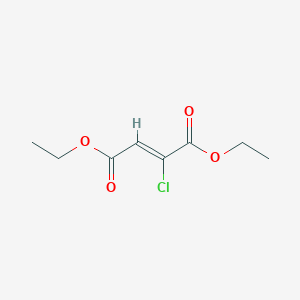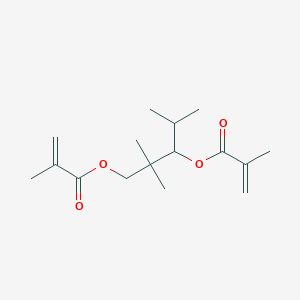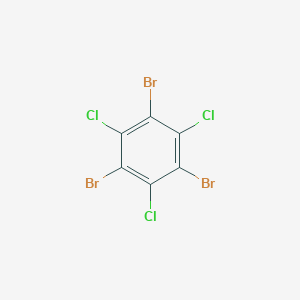
1,3,5-Tribromo-2,4,6-trichlorobenzene
Overview
Description
1,3,5-Tribromo-2,4,6-trichlorobenzene is a chemical compound with the empirical formula C6Br3Cl3 . It has a molecular weight of 418.14 . It is part of a group of bromobenzenes, which consist of three bromine atoms bonded to a central benzene ring .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tribromo-2,4,6-trichlorobenzene consists of a benzene ring with three bromine and three chlorine atoms attached . The exact positions of these atoms on the benzene ring can vary, leading to different isomers .Scientific Research Applications
Photoactive Cross-Linking Reagents : "1,3,5-Tribromo-2,4,6-trichlorobenzene" is utilized in the synthesis of 1,3,5-triazido-2,4,6-tribromobenzene, a compound that can serve as a photoactive cross-linking agent for polymer chemistry and as a starting material in organic synthesis, including the preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Organometallic Chemistry : It is used in the synthesis of polystannylated and polychloromercurio benzene derivatives, highlighting its role in the development of complex organometallic compounds (Rot et al., 2000).
Crystallography and Material Properties : Studies on its crystal structure provide insights into the physical properties of halogenated benzenes, contributing to a deeper understanding of material science (Belaaraj et al., 1984).
Synthetic Chemistry : It serves as an intermediate in the synthesis of Rubin's Aldehyde, a compound used in various chemical reactions, indicating its importance in synthetic pathways (Holst, Schollmeyer & Meier, 2011).
Environmental Studies : Research into the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, helps in understanding the degradation of these compounds in the environment, which is crucial for pollution control and environmental protection (Wang et al., 2015).
Advanced Dechlorination Methods : The compound's role in advanced methods for dechlorination in hydrocarbon solvents showcases its utility in environmental remediation processes (Rodríguez & Lafuente, 2002).
Analytical Chemistry : Its impurities are studied using gas chromatography, indicating its relevance in analytical chemistry for quality control and purity assessment (Yasuda, 1973).
Liquid Crystal Research : The effects of different trichlorobenzenes on the morphologies and photoluminescence properties of C70 nano/microcrystals highlight its role in the development of advanced materials with potential applications in electronics and photonics (Liu et al., 2014).
properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBHAMPBAWXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624624 | |
| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2,4,6-trichlorobenzene | |
CAS RN |
13075-02-0 | |
| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



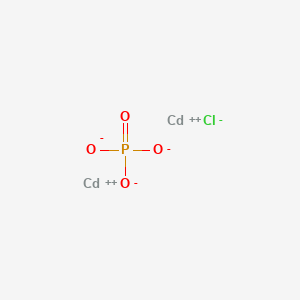
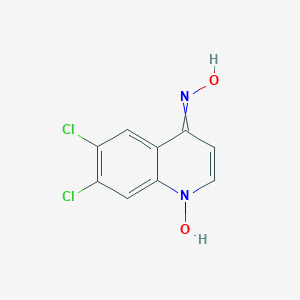
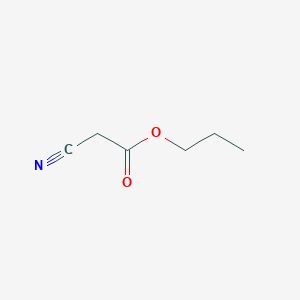
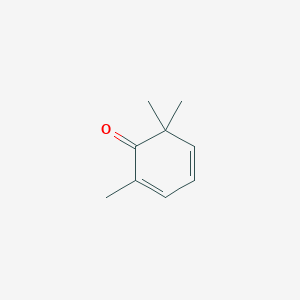

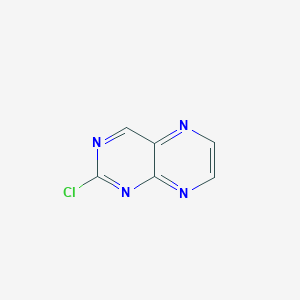
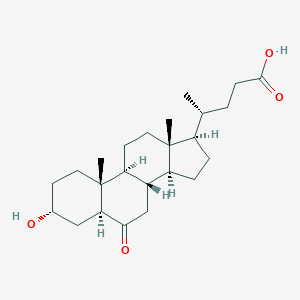
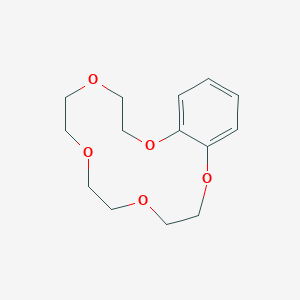
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
